8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one
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Overview
Description
8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is a heterocyclic compound that features a benzoxepin core fused with a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one typically involves multi-step organic reactions. One common method involves the Claisen-Schmidt condensation reaction, where 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is reacted with 6-methoxy-3-pyridinecarbaldehyde in the presence of a base such as sodium hydroxide in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated benzoxepin ring.
Scientific Research Applications
8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound shares the methoxypyridine moiety but differs in the core structure.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities
Uniqueness
8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is unique due to its benzoxepin core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications.
Properties
IUPAC Name |
8-(6-methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-16-7-5-12(10-17-16)11-4-6-13-14(18)3-2-8-20-15(13)9-11/h4-7,9-10H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXFJITGVRJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)C(=O)CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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